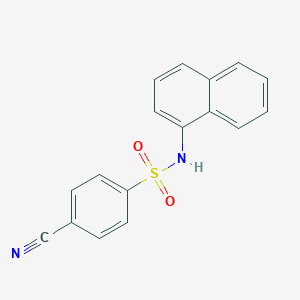
4-cyano-N-(1-naphthyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-4-cyanobenzenesulfonamide or N-(1-naphthyl)-4-cyanobenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in regulating the pH of the tumor microenvironment. Inhibition of CA IX by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in various tissues and organs. Inhibition of CA XII by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can lead to a decrease in the pH of the extracellular environment, which can have therapeutic implications for various diseases.
実験室実験の利点と制限
One of the major advantages of using 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as osteoporosis and glaucoma. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
合成法
The synthesis of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
特性
分子式 |
C17H12N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
4-cyano-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O2S/c18-12-13-8-10-15(11-9-13)22(20,21)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H |
InChIキー |
RMPIJQVZFWLOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)




![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)